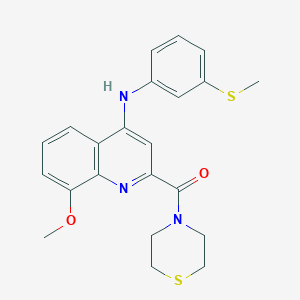![molecular formula C14H17N3OS B2747753 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone CAS No. 2320418-05-9](/img/structure/B2747753.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MPTM is a small molecule that belongs to the class of heterocyclic compounds and contains a pyrazole ring, a piperidine ring, and a thiophene ring.
Wirkmechanismus
The exact mechanism of action of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). It has also been reported to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. Moreover, this compound has been shown to bind to specific receptors such as the dopamine D2 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. This compound has also been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity. Furthermore, this compound has been shown to improve memory and cognitive function by enhancing the activity of specific neurotransmitters such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be synthesized in large quantities. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
There are several future directions for the research and development of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone. One potential direction is the design and synthesis of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of this compound as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, this compound can be used as a ligand in the design and synthesis of metal complexes with potential applications in catalysis and biomedicine. Overall, this compound is a promising compound with potential applications in various fields of research.
Synthesemethoden
The synthesis of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone involves the reaction of 2-methyl-3-pyrazolecarboxylic acid with piperidine and thiophene-2-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been investigated as a potential inhibitor of protein kinases and phosphodiesterases. Furthermore, this compound has been used as a ligand in the design and synthesis of various metal complexes for catalytic and biological applications.
Eigenschaften
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-12(5-7-15-16)13-4-2-3-8-17(13)14(18)11-6-9-19-10-11/h5-7,9-10,13H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNCCZUBQELMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)
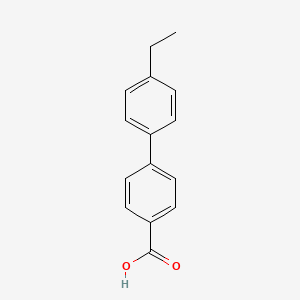
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)
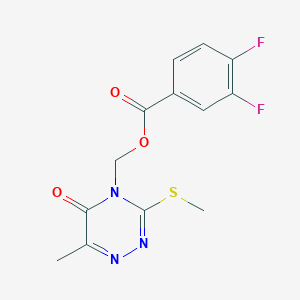

![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)
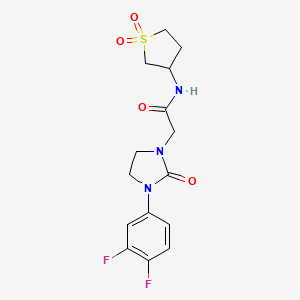
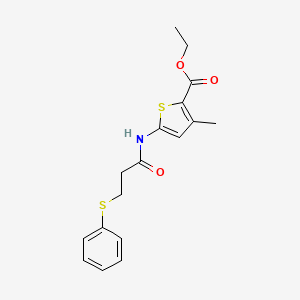
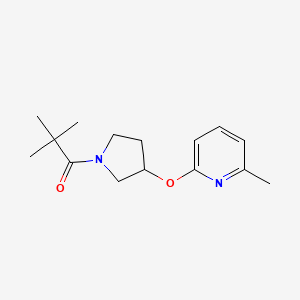

![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

